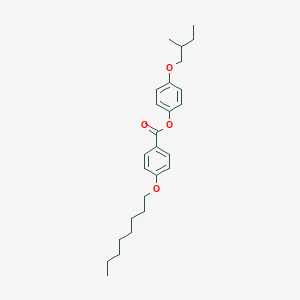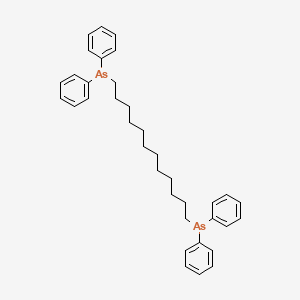
Triacontane-1,15-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacontane-1,15-diol is a long-chain diol with the molecular formula C30H62O2 It is a type of alkane-1,15-diol, which means it has hydroxyl groups (-OH) attached to the first and fifteenth carbon atoms of a 30-carbon alkane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triacontane-1,15-diol can be synthesized through several methods. One common approach involves the reduction of triacontane-1,15-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires anhydrous conditions to prevent the decomposition of the reducing agent.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of triacontane-1,15-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction converts the carbonyl groups (C=O) of the dione into hydroxyl groups, yielding the desired diol.
Analyse Chemischer Reaktionen
Types of Reactions
Triacontane-1,15-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Reduction: The diol can be further reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: The major products are triacontane-1,15-dione or triacontane-1,15-dial.
Reduction: The major product is triacontane.
Substitution: The major products are triacontane-1,15-dichloride or triacontane-1,15-dibromide.
Wissenschaftliche Forschungsanwendungen
Triacontane-1,15-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of long-chain diols in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, such as lubricants and surfactants.
Wirkmechanismus
The mechanism of action of triacontane-1,15-diol involves its interaction with various molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may influence lipid metabolism and cell signaling pathways, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triacontane-1,30-diol: Another long-chain diol with hydroxyl groups at the first and thirtieth carbon atoms.
C32 alkane-1,15-diol: A similar compound with a 32-carbon chain and hydroxyl groups at the first and fifteenth carbon atoms.
Uniqueness
Triacontane-1,15-diol is unique due to its specific chain length and the position of its hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
| 81543-18-2 | |
Molekularformel |
C30H62O2 |
Molekulargewicht |
454.8 g/mol |
IUPAC-Name |
triacontane-1,15-diol |
InChI |
InChI=1S/C30H62O2/c1-2-3-4-5-6-7-8-9-12-15-18-21-24-27-30(32)28-25-22-19-16-13-10-11-14-17-20-23-26-29-31/h30-32H,2-29H2,1H3 |
InChI-Schlüssel |
VBAUQJBIHQJBHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


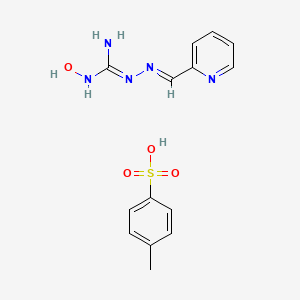
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
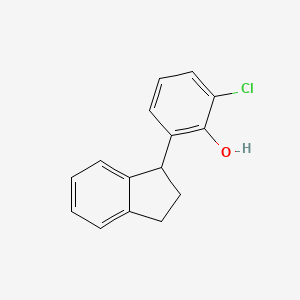


![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
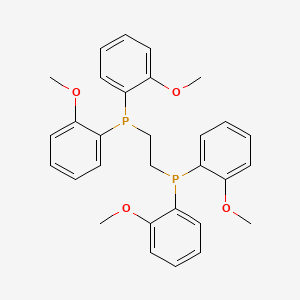
![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
